molecular formula C20H18Cl3NO4S B3705039 [2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

[2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

Cat. No.: B3705039
M. Wt: 474.8 g/mol
InChI Key: NQHRDMGEPWMJBD-UHFFFAOYSA-N
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Description

[2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated benzoate ester with a morpholine carbothioyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:

    Chlorination: Introduction of chlorine atoms to the benzoate ring.

    Esterification: Formation of the ethoxy group through esterification reactions.

    Carbothioylation: Addition of the morpholine carbothioyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies. It may interact with specific enzymes or receptors, leading to various biological effects.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows researchers to design derivatives with specific pharmacological properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of [2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share a similar chlorinated aromatic structure but lack the ester and morpholine carbothioyl groups.

    Chlorobenzoates: These compounds have a chlorinated benzoate core but do not contain the additional functional groups present in [2-Chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl3NO4S/c1-2-27-17-10-12(19(29)24-5-7-26-8-6-24)9-16(23)18(17)28-20(25)14-11-13(21)3-4-15(14)22/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHRDMGEPWMJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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